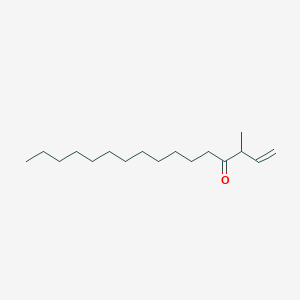
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane is a unique chemical compound characterized by its complex structure, which includes multiple phenyl groups and a trioxadisilaborinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane typically involves the reaction of 1,1,2,2-tetraphenyl-1,2-ethanediol with dichlorodiphenylsilane in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired trioxadisilaborinane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanol, silane, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of high-performance materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane involves its interaction with various molecular targets. The phenyl groups provide stability and enhance the compound’s ability to interact with other molecules. The trioxadisilaborinane ring structure allows for unique reactivity patterns, making it a valuable compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4,5,5-Pentaphenyl-1,3,2-dioxaphospholane: Similar in structure but contains phosphorus instead of silicon and boron.
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene: Contains a cyclopentadiene ring instead of a trioxadisilaborinane ring.
Uniqueness
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane is unique due to its trioxadisilaborinane ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
136745-52-3 |
|---|---|
Formule moléculaire |
C30H25BO3Si2 |
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
2,2,4,4,6-pentakis-phenyl-1,3,5,2,4,6-trioxadisilaborinane |
InChI |
InChI=1S/C30H25BO3Si2/c1-6-16-26(17-7-1)31-32-35(27-18-8-2-9-19-27,28-20-10-3-11-21-28)34-36(33-31,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Clé InChI |
OXYHKRIHSNFOEM-UHFFFAOYSA-N |
SMILES canonique |
B1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)
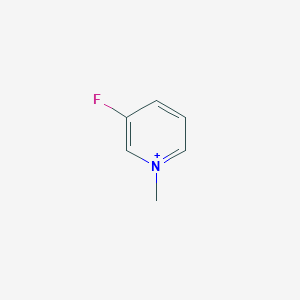
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)

![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline](/img/structure/B14284727.png)
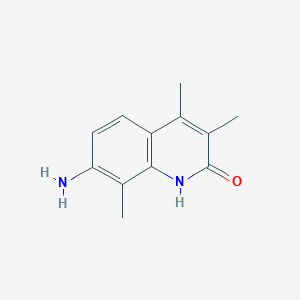
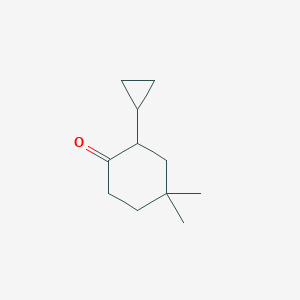
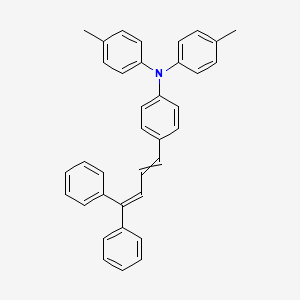
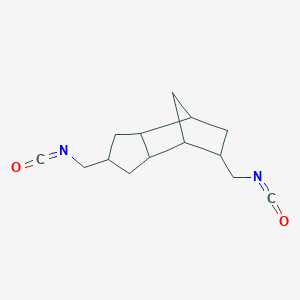
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
